molecular formula C17H22N4O2 B2647455 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 1211628-97-5

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2647455
CAS No.: 1211628-97-5
M. Wt: 314.389
InChI Key: PFQGKCZIOOVVPA-UHFFFAOYSA-N
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Description

N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative featuring a pyrazole moiety (3,5-dimethyl substitution) linked via an ethyl chain to one amide nitrogen, while the other amide nitrogen is connected to a phenethyl group. The compound’s synthesis likely involves coupling reactions between activated oxalic acid derivatives and the respective amine precursors.

Properties

IUPAC Name

N'-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-12-14(2)21(20-13)11-10-19-17(23)16(22)18-9-8-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQGKCZIOOVVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include pyrazolone derivatives, amine derivatives, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide has shown promise in several medicinal applications:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This makes it a potential candidate for treating inflammatory diseases such as arthritis.
  • Neuroprotective Properties : The antioxidant capabilities of the compound suggest it could protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science

The unique chemical structure of this compound allows it to be utilized in material science:

  • Polymer Chemistry : This compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its ability to form hydrogen bonds can improve the interfacial adhesion between polymer chains .

Agricultural Applications

Research into similar pyrazole derivatives has revealed potential applications in agriculture:

  • Pesticidal Activity : Compounds with pyrazole structures have been noted for their insecticidal properties. This compound may exhibit similar effects, making it a candidate for developing new agrochemicals .

Case Studies and Research Findings

Several studies have explored the biological activities and applications of compounds related to this compound:

StudyFindings
Demonstrated anti-inflammatory effects in vitro and in vivo models.
Showed cytotoxic activity against various cancer cell lines.
Investigated the use of similar compounds in polymer synthesis for enhanced material properties.

Mechanism of Action

The mechanism of action of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. The oxalamide moiety can interact with receptor proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Comparisons

The compound’s uniqueness lies in its hybrid design, combining a pyrazole ring (known for metal-binding properties) with a phenethyl group (often associated with hydrophobic interactions). Similar compounds include:

Compound Name Key Structural Features Potential Applications
N1-Phenethyl-N2-(pyridin-2-yl)oxalamide Pyridine instead of pyrazole Catalysis, enzyme inhibition
N1-(3,5-Dimethylpyrazol-1-yl-methyl)-N2-benzyloxalamide Shorter methylene linker, benzyl group Coordination polymers, drug delivery
N1-(2-Pyrazolylethyl)-N2-(4-fluorophenethyl)oxalamide Fluorinated phenethyl, unsubstituted pyrazole Radiolabeling, PET imaging

Structural differences influence properties such as solubility, steric bulk, and electronic profiles. For instance, replacing pyrazole with pyridine (as in the first analog) reduces metal-binding affinity but enhances π-π stacking capabilities .

Methodological Frameworks for Comparison

The absence of specific experimental data in the provided evidence necessitates reliance on established methodologies:

  • Crystallographic Refinement : Programs like SHELX enable precise determination of bond lengths, angles, and torsional parameters, critical for comparing molecular geometries.
  • Structural Visualization : Tools such as Mercury facilitate overlay analyses to assess steric and electronic differences between analogs (e.g., pyrazole vs. pyridine ring orientations).
  • Computational Modeling : Density Functional Theory (DFT) calculations could predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities relative to analogs.

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

Structural Overview

The compound is characterized by a pyrazole ring and an oxalamide moiety , linked through an ethyl spacer to a phenethyl group. This structural arrangement is believed to contribute significantly to its biological activity, particularly in anti-cancer and anti-inflammatory contexts.

Biological Activity

Research indicates that compounds containing pyrazole rings often exhibit a range of biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives are known for their ability to reduce inflammation, which is critical in various chronic diseases.
  • Analgesic : These compounds have shown promise in pain relief, making them candidates for analgesic drug development.
  • Antimicrobial : Their efficacy against various pathogens has been documented, suggesting potential applications in treating infections.
  • Anticancer : Notably, this compound has been highlighted for its ability to inhibit certain cancer cell lines, indicating its potential as an anti-cancer agent .

1. Cytotoxic Effects on Cancer Cell Lines

In a study focusing on similar pyrazole derivatives, a compound structurally related to this compound demonstrated significant cytotoxicity against C6 glioma cells. The IC50 value was reported at 5.13 µM, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM). Flow cytometry analysis revealed that this compound induced apoptosis and caused cell cycle arrest primarily in the G0/G1 phase .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,5-DimethylpyrazoleContains a pyrazole ringBasic structure without additional functional groups
PhenethyloxalamideSimilar oxalamide structureLacks the pyrazole moiety
4-AminoantipyrineContains a pyrazole ring but different substituentsKnown for analgesic properties
4-MethylpyrazoleMethyl substitution on the pyrazole ringUsed in industrial applications but less bioactive

The combination of both a pyrazole ring and an oxalamide linkage in this compound enhances its biological activity compared to simpler analogs.

Q & A

Basic Research Question

  • HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH).
  • 1H/13C NMR : Verify the absence of rotamers caused by restricted rotation in the oxalamide bridge.
  • FT-IR : Confirm the presence of amide C=O stretches (~1650–1700 cm⁻¹) and pyrazole C=N vibrations (~1500 cm⁻¹) .

Advanced Research Question How does crystallinity impact stability? Compare amorphous vs. crystalline forms using DSC and PXRD. Amorphous forms may exhibit higher solubility but lower thermal stability, requiring excipient screening for formulation .

How to address contradictions in reported biological activity across similar pyrazole derivatives?

Basic Research Question
Discrepancies may arise from assay conditions (e.g., UV intensity in photocleavage studies). Standardize protocols:

  • Use a calibrated UV source (λ = 365 nm, intensity 0.5 mW/cm²).
  • Normalize DNA concentration across experiments .

Advanced Research Question Are conflicting results due to off-target interactions? Perform proteomics profiling (e.g., affinity pull-down assays coupled with LC-MS/MS) to identify unintended protein targets. Compare with structurally distinct DNA-cleaving agents to isolate mechanism-specific effects .

What computational tools predict the compound’s pharmacokinetic properties?

Basic Research Question
Use QSAR models to estimate:

  • LogP : Predict lipophilicity (e.g., using Molinspiration).
  • Bioavailability : SwissADME or ADMETLab 2.0 can assess absorption and CYP450 interactions .

Advanced Research Question Can machine learning improve predictions for pyrazole-containing compounds? Train models on datasets like ChEMBL, focusing on pyrazole derivatives. Validate against experimental data for this compound’s solubility and plasma protein binding .

How to design experiments elucidating the compound’s mode of action in complex biological systems?

Advanced Research Question
Combine orthogonal approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes after treatment.
  • Metabolomics : LC-MS to track changes in central carbon metabolism.
  • CRISPR screening : Identify genetic vulnerabilities (e.g., DNA repair pathways) .

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